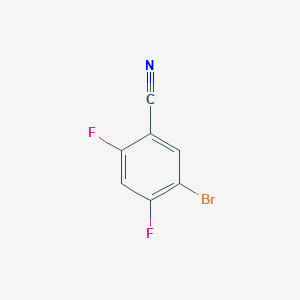

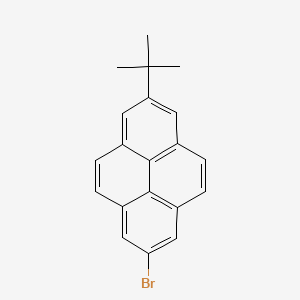

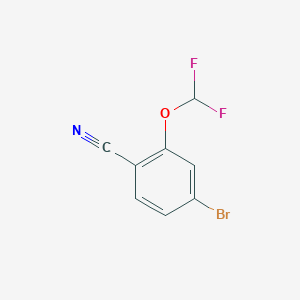

![molecular formula C18H28BNO2 B1377303 2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine CAS No. 1486485-46-4](/img/structure/B1377303.png)

2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine

Descripción general

Descripción

“2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a phenyl group and a tetramethyl-1,3,2-dioxaborolane group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a pyrrolidine ring, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound, due to the presence of the boronate ester, can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic and amidation processes. Its structure, characterized by 1H and 13C NMR, IR, MS , and single-crystal X-ray diffraction, is crucial for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

DFT is employed to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This helps clarify certain physical and chemical properties, such as the consistency of crystal structures obtained by experimental and theoretical methods .

Drug Synthesis

In drug synthesis, boronic acid compounds like this one are used to protect diols. They play a role in the asymmetric synthesis of amino acids and are involved in Diels–Alder and Suzuki coupling reactions, which are pivotal in creating complex organic molecules .

Enzyme Inhibition

Boric acid compounds are often utilized as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors, microbial infections, and are explored for their potential in anticancer drugs .

Fluorescent Probes

The compound’s borate groups make it suitable for use as fluorescent probes. These probes can identify various substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, due to their reactive nature .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in the compound are widely used in constructing stimulus-responsive drug carriers. These carriers, which can be in the form of drug–polymer couplings, polymer micelles, or mesoporous silica, are designed to respond to microenvironmental changes such as pH, glucose, and ATP levels. They facilitate the controlled release of drugs, including insulin and genes, through the formation and rupture of boronic ester bonds in different environments .

Mecanismo De Acción

Target of Action

The primary target of the compound “2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine” is currently unknown. This compound is a boric acid ester intermediate with benzene rings , which suggests it may interact with a variety of biological targets

Mode of Action

It’s known that boric acid esters like this compound can be used as reagents to borylate arenes . This suggests that the compound might interact with its targets through a borylation mechanism, leading to changes in the targets’ structure and function.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The borylation of arenes is a key step in many synthetic transformations in organic chemistry , suggesting that this compound could potentially influence a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in borylation reactions , it could potentially alter the structure and function of its targets, leading to various cellular effects. More research is needed to elucidate these effects.

Propiedades

IUPAC Name |

2-methyl-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-14-8-7-11-20(14)13-15-9-6-10-16(12-15)19-21-17(2,3)18(4,5)22-19/h6,9-10,12,14H,7-8,11,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGVXWIAMMZCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901123492 | |

| Record name | Pyrrolidine, 2-methyl-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

CAS RN |

1486485-46-4 | |

| Record name | Pyrrolidine, 2-methyl-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486485-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 2-methyl-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

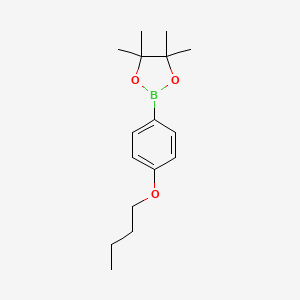

![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)

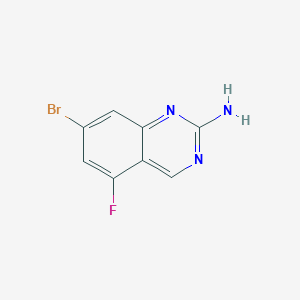

![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)